molecular formula C19H15BrN2O4S B15004823 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B15004823
M. Wt: 447.3 g/mol
InChI Key: LUXQYJBKOJLKOU-UHFFFAOYSA-N
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Description

The compound 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic molecule that features a benzofuran core substituted with a thiazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

    Attachment of the Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the bromophenyl group to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Material Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-1,3-thiazole: Shares the thiazole and bromophenyl moieties.

    6,7-dimethoxy-2-benzofuran-1(3H)-one: Shares the benzofuran core with methoxy substitutions.

Uniqueness

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one: is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C19H15BrN2O4S

Molecular Weight

447.3 g/mol

IUPAC Name

3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H15BrN2O4S/c1-24-14-8-7-12-15(16(14)25-2)18(23)26-17(12)22-19-21-13(9-27-19)10-3-5-11(20)6-4-10/h3-9,17H,1-2H3,(H,21,22)

InChI Key

LUXQYJBKOJLKOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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